2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole is a heterocyclic compound that contains a fluorine atom, a benzene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the reaction of 2-fluorobenzylamine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reduced form.
Substitution: The fluorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluorine atom .
Scientific Research Applications
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of fluorinated thiazoles.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit certain kinase enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the modulation of various cellular pathways, which is of interest in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole:
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole: Similar structure with a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in 2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents .
Properties
IUPAC Name |
2-fluoro-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNTYNMAOVAJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.